

Unveiling the Spectroscopic Signature of Catenulopyrizomicin A: A Technical Guide

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Compound of Interest

Compound Name: Catenulopyrizomicin A

Cat. No.: B12379024

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A detailed spectroscopic analysis of **Catenulopyrizomicin A**, a novel natural product with promising anti-hepatitis B virus activity, is now available for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data, offering a foundational resource for further investigation and development of this potent compound.

Catenulopyrizomicin A is a recently discovered metabolite isolated from the fermentation broth of the rare actinomycete, *Catenuloplanes* sp. MM782L-181F7. Its unique structure, featuring a thiazolyl pyridine moiety, has garnered significant interest within the scientific community. This document presents the key spectroscopic data that were pivotal in the elucidation of its complex architecture.

High-Resolution Mass Spectrometry (HRMS) Data

High-resolution mass spectrometry was crucial in determining the elemental composition of **Catenulopyrizomicin A**. The data obtained provided a precise molecular formula, a critical first step in the structure elucidation process.

Ion	Calculated m/z	Found m/z	Formula
[M+H] ⁺	C ₁₉ H ₂₃ N ₄ O ₅ S ⁺	391.1495	C ₁₉ H ₂₃ N ₄ O ₅ S

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Detailed ^1H and ^{13}C NMR data provided the framework for assembling the intricate structure of **Catenulopyrizomicin A**. The chemical shifts, coupling constants, and correlation spectroscopy data enabled the precise assignment of each proton and carbon atom within the molecule. The following tables summarize the key NMR data recorded in DMSO- d_6 .

^1H NMR Spectroscopic Data for **Catenulopyrizomicin A** (DMSO- d_6)

Position	δH (ppm)	Multiplicity	J (Hz)
3	8.68	s	8.0
5	8.04	s	
7	7.95	s	
1'	5.86	d	
2'	4.15	m	6.0
3'	3.60	m	
4'	3.45	m	
5'a	3.75	m	
5'b	3.65	m	6.0
6'	1.08	d	
OMe-C2	3.95	s	
OMe-C4	3.88	s	

^{13}C NMR Spectroscopic Data for **Catenulopyrizomicin A** (DMSO- d_6)

Position	δC (ppm)
2	162.5
3	148.8
4	158.0
5	110.5
6	135.2
7	118.7
2''	160.8
4''	170.1
5''	115.6
1'	85.2
2'	70.8
3'	77.5
4'	70.1
5'	61.0
6'	18.2
OMe-C2	56.1
OMe-C4	55.8

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to the accurate characterization of novel compounds. Below are the detailed methodologies employed for the analysis of **Catenulopyrizomicin A**.

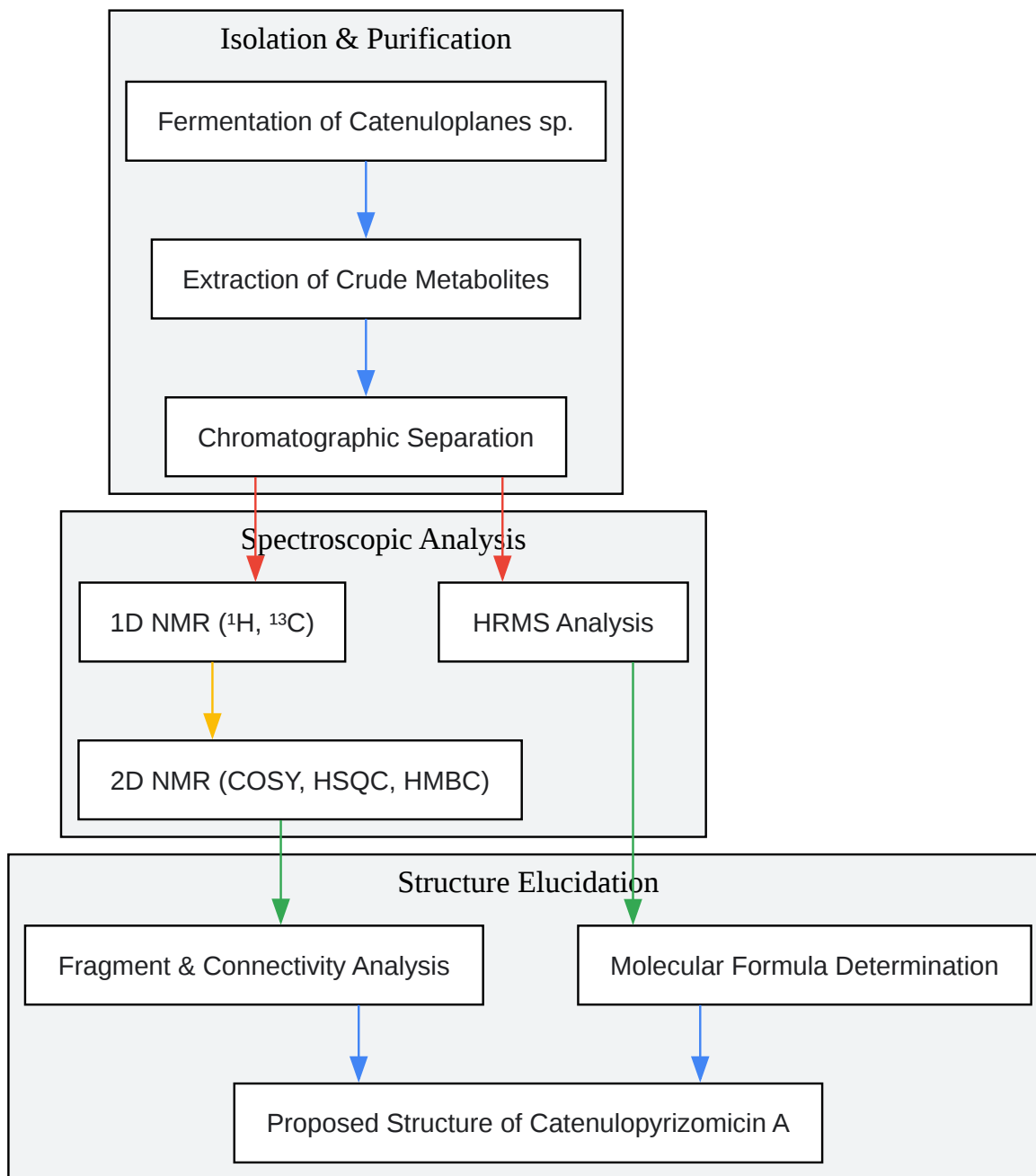
High-Resolution Mass Spectrometry (HRMS): HRMS data were acquired on a high-resolution mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample was

dissolved in methanol and infused into the mass spectrometer. The instrument was calibrated using a standard calibration mixture to ensure high mass accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: All NMR spectra were recorded on a 500 MHz spectrometer. The sample was dissolved in deuterated dimethyl sulfoxide (DMSO- d_6). 1H NMR spectra were acquired with a spectral width of 16 ppm and a relaxation delay of 1.0 s. ^{13}C NMR spectra were recorded using a broadband proton-decoupling pulse sequence with a spectral width of 240 ppm. Two-dimensional NMR experiments, including COSY, HSQC, and HMBC, were performed to establish the connectivity of protons and carbons.

Workflow for Spectroscopic Analysis of Natural Products

The process of identifying and characterizing a novel natural product like **Catenulopyrizomicin A** follows a logical and systematic workflow. The diagram below illustrates the key stages involved, from isolation to final structure elucidation.



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Caption: Workflow for the isolation and structural elucidation of **Catenulopyrizomicin A**.

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